4-Isopropylpiperidin-4-ol
Overview
Description
4-Isopropylpiperidin-4-ol is a compound used in laboratory chemicals and the manufacture of chemical compounds . It is a colorless to white to yellow solid or liquid . Its molecular formula is C8H17NO and it has a molecular weight of 143.23 g/mol.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
This compound is a colorless to white to yellow solid or liquid . Its molecular formula is C8H17NO and it has a molecular weight of 143.23 g/mol.
Scientific Research Applications
Stereochemistry and Analgesic Properties
- Research has established the stereochemistry of diastereoisomeric propionyl esters of related piperidin-4-ols, which is significant in understanding their analgesic properties. This understanding was achieved through 13C NMR analysis, demonstrating the importance of stereochemistry in medicinal applications (Casy, Dewar, & Pascoe, 1983).
Biological Activity of Piperidin-4-one Derivatives
- Piperidin-4-ol derivatives have been synthesized and analyzed for their stereochemical effects on antibacterial, antifungal, and anthelmintic activities. This indicates potential applications of such compounds in developing new treatments for various infections (Venkatesan & Maruthavanan, 2015).
Dielectric Analysis in Drug Delivery
- Novel bipodal and tripodal piperidin-4-ols have undergone dielectric analysis, which is significant in drug delivery applications. These studies show that such compounds can potentially enhance drug release in conjunction with polymers, suggesting a role in the formulation of more effective drug delivery systems (Rajesh, Vijayakumar, Reddy, & Sarveswari, 2014).
Cytotoxicity and Potential in Anticancer Drug Development
- Piperidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells. These findings suggest that these compounds may have potential applications in anticancer drug development, highlighting their significance in medicinal chemistry (Parthiban et al., 2011).
Ultrasonic Synthesis and Structural Confinements
- The ultrasonic-promoted synthesis of piperidin-4-ols shows their potential in creating sterically hindered derivatives. This method maintains higher yields and offers new ways to synthesize complex chemical structures, beneficial for pharmaceutical and chemical research (Rajesh, Reddy, & Vijayakumar, 2012).
Therapeutic Potential in Neurological Disorders
- 4-Aminopyridine, a related compound, is used in multiple sclerosis for symptomatic relief. Studies have shown its potential in preventing neuroaxonal loss in the central nervous system, suggesting a broader therapeutic application for similar compounds in treating neurological disorders (Dietrich et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been found to interact with thechemokine receptor CCR5 . This receptor is a part of the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This atom is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction with the ccr5 receptor suggests that it may influence pathways related to immune response and viral entry .
Result of Action
Related compounds have been evaluated for potential treatment of hiv, suggesting that they may have antiviral effects .
Properties
IUPAC Name |
4-propan-2-ylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREAPMVZFHKETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725968 | |
Record name | 4-(Propan-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-46-2 | |
Record name | 4-(Propan-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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